Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-ethylphenyl)sulfonyl)carbamate
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Overview
Description
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-ethylphenyl)sulfonyl)carbamate is a complex organic compound that belongs to the class of carbamates This compound features a benzofuran core substituted with acetyl and methyl groups, and a phenylsulfonylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-ethylphenyl)sulfonyl)carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzofuran core through cyclization reactions, followed by the introduction of the acetyl and methyl groups via Friedel-Crafts acylation and alkylation reactions. The final step involves the formation of the carbamate moiety through the reaction of the benzofuran derivative with phenylsulfonyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-ethylphenyl)sulfonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-ethylphenyl)sulfonyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-ethylphenyl)sulfonyl)carbamate involves its interaction with specific molecular targets. The benzofuran core and carbamate moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and carbamates, such as:
- Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-methylphenyl)sulfonyl)carbamate
- Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate
Uniqueness
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-ethylphenyl)sulfonyl)carbamate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the phenylsulfonyl moiety may confer distinct properties compared to other similar compounds, such as differences in solubility, stability, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
phenyl N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethylphenyl)sulfonylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6S/c1-4-19-10-13-22(14-11-19)34(30,31)27(26(29)33-21-8-6-5-7-9-21)20-12-15-24-23(16-20)25(17(2)28)18(3)32-24/h5-16H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVBODSCHNUSKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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